molecular formula C8H5N3 B1265799 4-Aminophthalonitrile CAS No. 56765-79-8

4-Aminophthalonitrile

Cat. No. B1265799
CAS RN: 56765-79-8
M. Wt: 143.15 g/mol
InChI Key: RRCAJFYQXKPXOJ-UHFFFAOYSA-N
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Description

4-Aminophthalonitrile (4-APN) is an organic compound that has been the subject of scientific research in recent years. Its unique properties have made it a promising substrate for a variety of applications. 4-APN is a white crystalline solid that is soluble in water, ethanol, and acetone. It is a derivative of phthalonitrile and is used in the synthesis of a variety of compounds, including pharmaceuticals.

Scientific Research Applications

1. Dye-Sensitized Solar Cells (DSSC)

4-Aminophthalonitrile has been studied for its application in Dye-Sensitized Solar Cells (DSSC). The electronic structures, polarizabilities, and hyperpolarizabilities of this compound were analyzed using Hartree-Fock (HF) and Density Functional Theory (DFT). The absorption bands of this compound indicate its potential for photoinduced electron transfer processes in DSSCs (Anbarasan et al., 2011).

2. Phthalocyanine Complexes

This compound has been used to synthesize copper and nickel phthalocyanine complexes. The electronic absorption spectra of these complexes were studied, indicating their potential applications in organic solvents (Tararykina et al., 2007).

3. High-Performance Resins

Synthesis of high-performance bisphthalonitrile resins using this compound has been explored. These resins show excellent thermal stability, high modulus, and high glass transition temperature, which are enhanced by the incorporation of this compound (Sheng et al., 2014).

4. Bio-based Phthalonitrile Compounds

The use of this compound in the synthesis of bio-based phthalonitrile compounds has been researched. These compounds demonstrate wide processing windows and low melt viscosity, making them suitable for various industrial applications (Wang et al., 2018).

5. Synthesis of Polymerizable Monomers

This compound has been used in the synthesis of polymerizable bisphthalonitrile monomers. These monomers are potential candidates for creating high-temperature-resistant materials (Achar et al., 1983).

6. Photocatalytic Activity

Cobalt(II) and Cu(II) phthalocyanines derived from this compound have shown significant photocatalytic activities. These compounds are effective in the photooxidation of 4-nitrophenol to less harmful products (Kamiloğlu et al., 2019).

7. Water-Soluble Metallophthalocyanines

Water-soluble cobalt phthalocyanines containing azo chromophores synthesized from this compound have been studied. These compounds demonstrate potential in organic solvents (Tikhomirova et al., 2017).

Safety and Hazards

4-Aminophthalonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While the future directions of 4-Aminophthalonitrile are not explicitly mentioned in the search results, one paper suggests that this compound used in Dye Sensitized Solar Cells (DSSC) gives a good conversion efficiency . This suggests potential for its use in the development of efficient solar cells.

properties

IUPAC Name

4-aminobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCAJFYQXKPXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069127
Record name 1,2-Benzenedicarbonitrile, 4-amino-
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56765-79-8
Record name 4-Amino-1,2-benzenedicarbonitrile
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Record name 1,2-Benzenedicarbonitrile, 4-amino-
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Record name 4-Aminophthalonitrile
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Record name 1,2-Benzenedicarbonitrile, 4-amino-
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Record name 1,2-Benzenedicarbonitrile, 4-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dicyanoaniline
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Synthesis routes and methods

Procedure details

A portion of 4-nitrophthalonitrile (5.15 g, 29.8 mmole) was dissolved in 125 mL methanol in a hydrogenation flask. The catalyst, 10% Pd/C (515 mg), was added to the mixture which was then flushed with H2 and stirred under 50 psi of H2 for 1 hour. The catalyst was removed by filtration and the solvent was distilled off under vacuum. The desired 4-aminophthalonitrile was obtained in 86% yield (3.66 g).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
515 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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